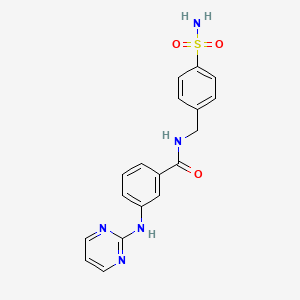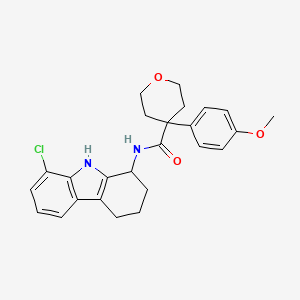![molecular formula C17H21BrN2O3 B12174764 6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B12174764.png)
6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Acylation: The brominated indole is acylated with a suitable acyl chloride to form the propanoyl derivative.
Chemical Reactions Analysis
6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
6-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-bromoindole: A brominated indole derivative used in various organic syntheses.
The uniqueness of this compound lies in its specific structure, which combines the indole moiety with a bromo group and a hexanoic acid chain, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21BrN2O3 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
6-[3-(4-bromoindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H21BrN2O3/c18-14-5-4-6-15-13(14)8-11-20(15)12-9-16(21)19-10-3-1-2-7-17(22)23/h4-6,8,11H,1-3,7,9-10,12H2,(H,19,21)(H,22,23) |
InChI Key |
OFOUJOSJTCMPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCCCCCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12174681.png)







methanone](/img/structure/B12174739.png)
![2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B12174741.png)
![1-benzyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1H-indole-5-carboxamide](/img/structure/B12174745.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide](/img/structure/B12174748.png)
![6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B12174749.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12174754.png)
